molecular formula C36H68O6 B052979 Triundecanoin CAS No. 13552-80-2

Triundecanoin

Cat. No. B052979
CAS RN: 13552-80-2
M. Wt: 596.9 g/mol
InChI Key: MBXVIRZWSHICAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    • Triundecanoin is a triglyceride, a type of fat molecule comprising three fatty acid chains attached to a glycerol backbone. It is notable for its odd-numbered carbon chain structure.
  • Synthesis Analysis

    • The synthesis of similar triglycerides and related compounds often involves complex organic chemistry techniques. For example, the synthesis of electroactive tris(tetrathiafulvaleno)dodecadehydro[18]annulenes, which has some similarities in synthesis complexity, uses palladium-mediated cyclotrimerization (Enozawa et al., 2006).
  • Molecular Structure Analysis

    • The molecular structure of Triundecanoin, particularly its β′-form, has been elucidated using X-ray single crystal data. This revealed that the unit cell contains eight molecules with a specific arrangement and chain packing differences compared to other forms (Hernqvist & Larsson, 1982).
  • Chemical Reactions and Properties

    • While specific reactions of Triundecanoin are not detailed in the available literature, triglycerides generally undergo reactions like hydrolysis, oxidation, and polymerization. Their chemical behavior is influenced by the nature of the fatty acid chains.
  • Physical Properties Analysis

    • The physical properties of triglycerides like Triundecanoin depend on their molecular structure. For example, the β′-form of Triundecanoin exhibits specific polymorphic transitions and melting points, influenced by the arrangement of the fatty acid chains (Hernqvist & Larsson, 1982).
  • Chemical Properties Analysis

    • The chemical properties of Triundecanoin, like other triglycerides, include its reactivity towards bases and acids, susceptibility to oxidation, and potential for esterification. These properties are impacted by the length and saturation of the fatty acid chains.

Scientific Research Applications

  • Food Analysis

    • Triundecanoin is a type of lipid, specifically a triacylglycerol . Lipids are a group of substances that are soluble in ether, chloroform, or other organic solvents but are sparingly soluble in water .
    • In the field of food analysis, lipids like Triundecanoin are important as they constitute the principal structural components of foods .
    • The methods of application or experimental procedures in this field often involve solvent extraction methods .
    • The outcomes of these procedures can provide valuable information about the lipid content of food, which is crucial for nutritional labeling and understanding the food’s health implications .
  • Cosmetics and Personal Care Products

    • Triundecanoin is used as a conditioning agent in cosmetics and personal care products .
    • It is applied to the skin in the form of creams, lotions, or other cosmetic products .
    • The outcomes of using Triundecanoin in these products can vary, but it is generally used to enhance skin absorption .
  • Environmental Testing

    • Triundecanoin can be used as a reference standard in environmental testing .
    • The methods of application in this field would depend on the specific environmental test being conducted .
    • The outcomes of these tests can help adhere to ever-changing regulations .
  • Lipid Research

    • Triundecanoin is a type of triacylglycerol and is used in lipid research .
    • It is used as a reference compound in various lipid studies .
    • The methods of application in this field often involve chromatographic techniques .
    • The outcomes of these studies can provide valuable insights into lipid metabolism and function .
  • Pharmaceuticals

    • Triundecanoin can be used in the formulation of pharmaceutical products .
    • It is often used as an excipient, which is a substance formulated alongside the active ingredient of a medication .
    • The methods of application in this field would depend on the specific pharmaceutical product being developed .
    • The outcomes of using Triundecanoin in pharmaceuticals can vary, but it is generally used to improve drug delivery .
  • Biochemical Research

    • Triundecanoin can be used as a substrate in biochemical research .
    • The methods of application in this field often involve enzymatic assays .
    • The outcomes of these studies can provide valuable insights into enzyme function and metabolism .

Safety And Hazards

Triundecanoin is combustible and can produce hazardous combustion gases or vapors in the event of a fire . It may cause respiratory irritation, serious eye irritation, and skin irritation .

properties

IUPAC Name

2,3-di(undecanoyloxy)propyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXVIRZWSHICAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065532
Record name Undecanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol triundecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Triundecanoin

CAS RN

13552-80-2
Record name Triundecanoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13552-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triundecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester
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Record name Undecanoic acid, 1,2,3-propanetriyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3065532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,2,3-triyl triundecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIUNDECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT041BJ4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glycerol triundecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.2 °C
Record name Glycerol triundecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031089
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
LP Dryden, J Bitman, TR Wrenn… - Journal of the …, 1974 - Wiley Online Library
… Each cow received triundecanoin encapsulated with sodium … triundecanoin; this represented 496.5 g triundecanoin, or 2.8 and 3.1% total ration for the 2 cows. The triundecanoin used …
Number of citations: 7 aocs.onlinelibrary.wiley.com
W Johnson Jr - International Journal of Toxicology, 2001 - europepmc.org
Triesters of glycerin and aliphatic acids, known generically as glyceryl triesters and specifically as Trilaurin, etc., are used in cosmetic products as occlusive skin-conditioning agents and/…
Number of citations: 33 europepmc.org
RL Anderson, RW Boggs - The Journal of Nutrition, 1975 - academic.oup.com
… The results obtained in this study show that animals fed triundecanoin were able to maintain … ing plasma glucose levels like those of the animals fed triundecanoin (fig. 1A) and had even …
Number of citations: 12 academic.oup.com
RG Campbell, SA Hashim - Proceedings of the Society for …, 1972 - journals.sagepub.com
… enriched rats following cessation of dietary triundecanoin. Animals were maintained on a diet … Continued administration of triundecanoin to rats at levels used in the present study for …
Number of citations: 13 journals.sagepub.com
L Hernqvist, K Larsson - Fette, Seifen, Anstrichmittel, 1982 - Wiley Online Library
… The sample of triundecanoin used has been described earlierb. Crystals for single-crystal work were grown from aceton at 20OC. Samples of triundecanoin and tristearin were obtained …
Number of citations: 83 onlinelibrary.wiley.com
RG Campbell, SA Hashim - American Journal of Physiology …, 1969 - journals.physiology.org
… Liver biopsy specimens were obtained under anesthesia at 20 weeks from triundecanoin-… medium-chain triglyceride, triundecanoin. The results indicate that the growth of triundecanoin-…
Number of citations: 28 journals.physiology.org
FX Pi-Sunyer - British Journal of Nutrition, 1976 - cambridge.org
… during starvation in rats given triundecanoin in their diet than in … adipose stores in rats given triundecanoin in their diet, ketone… Also important in the reduced ketosis of the triundecanoin-…
Number of citations: 19 www.cambridge.org
SS Myung - Dissertation Abstracts: B, 1969 - cabdirect.org
… The dietary triundecanoin was used extensively by the growing … The digestibility of triundecanoin was less than that of maize oil … fat contained higher proportions of …
Number of citations: 0 www.cabdirect.org
AD Hartman - Lipids, 1985 - Springer
… The results of this study confirm previous reports of the utility of using triundecanoin for the … it is apparent that the addition of triundecanoin to the diet produced no adverse effects on the …
Number of citations: 16 link.springer.com
W Johnson Jr - Int J Toxicol, 2001
Number of citations: 5

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